1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine
CAS No.: 942473-68-9
Cat. No.: VC3878383
Molecular Formula: C11H12BrF3N2O2S
Molecular Weight: 373.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 942473-68-9 |
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Molecular Formula | C11H12BrF3N2O2S |
Molecular Weight | 373.19 g/mol |
IUPAC Name | 1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpiperazine |
Standard InChI | InChI=1S/C11H12BrF3N2O2S/c12-10-2-1-8(7-9(10)11(13,14)15)20(18,19)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
Standard InChI Key | JTAMMQLGLAZTKG-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F |
Canonical SMILES | C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine (molecular formula: C₁₁H₁₁BrF₃N₂O₂S) features a piperazine core linked to a benzenesulfonyl group substituted at the 3- and 4-positions with trifluoromethyl (-CF₃) and bromine (-Br), respectively. The sulfonyl group (-SO₂-) bridges the aromatic ring and the nitrogen atom of the piperazine, imparting both electronic and steric effects that influence reactivity and biological interactions .
Key Physicochemical Parameters:
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Molecular Weight: 372.24 g/mol
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Lipophilicity: The trifluoromethyl group enhances hydrophobicity (logP ≈ 2.8), favoring membrane permeability.
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Acid-Base Behavior: The piperazine ring (pKa ≈ 9.5 for secondary amines) enables protonation under physiological conditions, affecting solubility and receptor binding .
Synthetic Routes and Optimization
The synthesis of 1-(4-Bromo-3-trifluoromethyl-benzenesulfonyl)-piperazine typically involves a two-step protocol:
Step 1: Preparation of 4-Bromo-3-trifluoromethylbenzenesulfonyl Chloride
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Sulfonation: Treatment of 4-bromo-3-trifluoromethylbenzene with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group.
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Purification: The intermediate is isolated via crystallization or distillation under reduced pressure .
Step 2: Coupling with Piperazine
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Nucleophilic Substitution: Reacting the sulfonyl chloride with piperazine in a polar aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) yields the target compound.
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Yield Optimization: Stoichiometric control (1:1 molar ratio of sulfonyl chloride to piperazine) minimizes di-substitution byproducts .
Industrial-Scale Considerations:
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Safety: Exothermic reactions during sulfonation require temperature-controlled reactors.
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Waste Reduction: Solvent recovery systems and catalytic methods improve sustainability .
Biological Activity and Mechanism of Action
Acaricidal Activity
Phenylpiperazine sulfonamides demonstrate notable activity against arthropod pests. In a study evaluating 33 derivatives, analogs with electron-withdrawing substituents (e.g., -Br, -CF₃) exhibited enhanced efficacy against Tetranychus urticae (two-spotted spider mite) :
Compound Substituents | LC₅₀ (ppm) | Mechanism |
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4-Bromo-3-CF₃-benzenesulfonyl | 12.5 | Mitochondrial complex I inhibition |
4-Chloro-3-NO₂-benzenesulfonyl | 18.7 | Oxidative phosphorylation disruption |
The bromine and trifluoromethyl groups likely enhance binding to pest-specific enzymes, disrupting energy metabolism .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Sulfonamide Linkage: Essential for hydrogen bonding with target proteins.
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Bromine Substituent: Increases electrophilicity, enhancing covalent interactions with nucleophilic residues.
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Trifluoromethyl Group: Improves metabolic stability and membrane permeability .
Analog Comparison:
Compound | Activity (IC₅₀) | Selectivity Index |
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1-(4-Bromo-3-CF₃-benzenesulfonyl)-piperazine | 15.2 µM (Antiviral) | 8.5 |
1-(3-Nitro-benzenesulfonyl)-piperazine | 42.7 µM | 2.1 |
1-(4-Methyl-benzenesulfonyl)-piperazine | >100 µM | N/A |
Pharmacokinetic and Toxicological Profiles
Absorption and Distribution
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Bioavailability: ~65% in rodent models, attributed to moderate lipophilicity.
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Tissue Penetration: High concentrations observed in liver and kidney tissues due to sulfonamide solubility characteristics .
Metabolism
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Primary Pathway: Hepatic cytochrome P450-mediated oxidation of the piperazine ring.
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Metabolites: N-Oxide derivatives (inactive) excreted renally .
Toxicity
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Acute Toxicity (LD₅₀): 480 mg/kg (oral, rats).
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Genotoxicity: Negative in Ames test, indicating low mutagenic risk .
Industrial and Research Applications
Agrochemical Development
The compound’s acaricidal activity positions it as a candidate for next-generation miticides. Field trials with analogs reduced spider mite populations by 89% at 50 ppm, outperforming commercial acaricides .
Medicinal Chemistry
Piperazine sulfonamides are explored as:
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CNS Agents: Modulation of serotonin and dopamine receptors.
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Anticancer Agents: Induction of apoptosis via caspase-3 activation .
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Competing reactions during sulfonation necessitate precise stoichiometry.
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Purification: Chromatographic separation remains costly at scale .
Research Priorities
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Target Identification: Proteomic studies to elucidate molecular targets.
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Formulation Optimization: Nanoemulsions to enhance aqueous solubility.
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